(E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine
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Overview
Description
(E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine is an organic compound that features a methoxyphenyl group and a pentafluorophenyl group connected by a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and pentafluoroaniline. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine involves its interaction with specific molecular targets. The imine group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pentafluorophenyl group can enhance the compound’s stability and reactivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-N-phenylmethanimine
- (E)-1-(4-Methoxyphenyl)-N-(trifluoromethyl)phenylmethanimine
Uniqueness
(E)-1-(4-Methoxyphenyl)-N-(pentafluorophenyl)methanimine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties compared to other similar compounds
Properties
CAS No. |
63572-15-6 |
---|---|
Molecular Formula |
C14H8F5NO |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C14H8F5NO/c1-21-8-4-2-7(3-5-8)6-20-14-12(18)10(16)9(15)11(17)13(14)19/h2-6H,1H3 |
InChI Key |
UKUNBXCHURTUDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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